Silibinin-d5
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Overview
Description
Silibinin-d5 is a deuterated form of silibinin, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum). Silibinin is known for its antioxidant, antineoplastic, and hepatoprotective properties . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of silibinin due to its enhanced stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Silibinin-d5 involves the incorporation of deuterium atoms into the silibinin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in silibinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of silibinin can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium in the silibinin molecule.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Silibinin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Silibinin-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of silibinin in the body.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of silibinin.
Drug Development: Used in the development of new drugs and formulations based on silibinin.
Biological Studies: Employed in studies related to its antioxidant, anti-inflammatory, and anticancer properties
Mechanism of Action
Silibinin-d5 exerts its effects through various mechanisms, including:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Modulates multiple signaling pathways involved in cancer development and progression, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways
Hepatoprotective Activity: Protects liver cells against toxins and promotes liver regeneration.
Comparison with Similar Compounds
Silibinin-d5 can be compared with other similar compounds, such as:
Silibinin: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.
Silymarin: A mixture of flavonolignans, including silibinin, with broader therapeutic applications.
Isosilibinin: An isomer of silibinin with similar but distinct biological activities
This compound is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C25H22O10 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D |
InChI Key |
COKLBHBNHMGISV-BKNYRAQYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O |
Origin of Product |
United States |
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